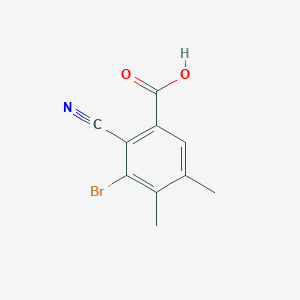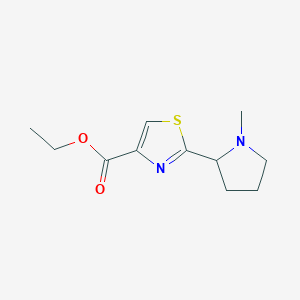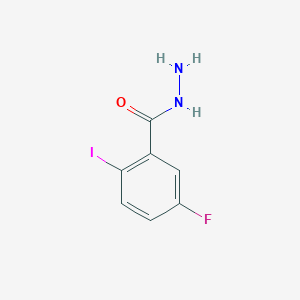
2-Amino-1-(4-chlorothiophen-2-yl)ethanone Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(4-chlorothiophen-2-yl)ethanone Hydrochloride is a chemical compound with the molecular formula C8H9Cl2NO. It is known for its unique structure, which includes an amino group, a chlorinated thiophene ring, and an ethanone moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-chlorothiophen-2-yl)ethanone Hydrochloride typically involves the reaction of 4-chlorothiophene with acetyl chloride. This reaction is carried out in a suitable solvent at an appropriate temperature and for a specific duration to yield the desired product . Another method involves reacting phosphorus oxychloride with 2,3-dichloroacetophenone in a solvent such as dioxane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-(4-chlorothiophen-2-yl)ethanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorinated thiophene ring allows for substitution reactions, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted thiophene compounds.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(4-chlorothiophen-2-yl)ethanone Hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride
- 2-Amino-1-(2-bromo-4-hydroxy-5-methoxy-phenyl)ethanone Hydrochloride
- 2-(2-Imino-thiazolidin-3-yl)-1-phenyl-ethanone Hydrochloride
Uniqueness
2-Amino-1-(4-chlorothiophen-2-yl)ethanone Hydrochloride is unique due to its chlorinated thiophene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C6H7Cl2NOS |
|---|---|
Molekulargewicht |
212.10 g/mol |
IUPAC-Name |
2-amino-1-(4-chlorothiophen-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C6H6ClNOS.ClH/c7-4-1-6(10-3-4)5(9)2-8;/h1,3H,2,8H2;1H |
InChI-Schlüssel |
YUJNOPKROLFXCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=C1Cl)C(=O)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Iodo-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13661063.png)


![2-(2-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13661073.png)

![Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate](/img/structure/B13661084.png)

![4-(7-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13661089.png)
![Methyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13661098.png)
![9-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13661106.png)


